molecular formula C8H13N3O2 B13548716 Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate

Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate

Cat. No.: B13548716
M. Wt: 183.21 g/mol
InChI Key: PHVGMSRHXDMDFW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1h-imidazol-1-yl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate is unique due to its specific structure that combines an amino group, an ethyl ester, and an imidazole ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 2-amino-3-imidazol-1-ylpropanoate

InChI

InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)5-11-4-3-10-6-11/h3-4,6-7H,2,5,9H2,1H3

InChI Key

PHVGMSRHXDMDFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CN=C1)N

Origin of Product

United States

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